Product packaging for Arteether, 3-desoxy-(Cat. No.:)

Arteether, 3-desoxy-

Cat. No.: B13403049
M. Wt: 296.4 g/mol
InChI Key: QNIBYSJOIWYARP-UHFFFAOYSA-N
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Description

Arteether, 3-desoxy- is a useful research compound. Its molecular formula is C17H28O4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arteether, 3-desoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arteether, 3-desoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O4 B13403049 Arteether, 3-desoxy-

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane

InChI

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3

InChI Key

QNIBYSJOIWYARP-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C

Origin of Product

United States

Overview of Artemisinin and Its Semisynthetic Derivatives in Antimalarial Chemotherapy

Artemisinin (B1665778), a sesquiterpene lactone, was first isolated in 1972 by Chinese scientist Tu Youyou, a discovery that earned her a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.orgnih.gov While artemisinin itself exhibits potent antimalarial properties, its poor bioavailability limited its clinical efficacy. pharmgkb.org This led to the development of several semisynthetic derivatives, including artemether (B1667619), artesunate (B1665782), and arteether (B1665780), which possess improved pharmacokinetic properties. britannica.compharmgkb.org These derivatives are characterized by their rapid clearance of parasites from the bloodstream and their effectiveness against multidrug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. britannica.comnih.gov The World Health Organization (WHO) recommends ACTs, which combine a fast-acting artemisinin derivative with a longer-acting partner drug, as the first-line treatment for uncomplicated P. falciparum malaria. pharmgkb.orgmmv.org This combination strategy helps to ensure complete parasite eradication and prevent the development of resistance. pharmgkb.org

The antimalarial activity of artemisinin and its derivatives is widely attributed to the endoperoxide bridge within their structure. nih.govwikipedia.org The prevailing hypothesis suggests that this bridge is activated by intraparasitic iron (Fe2+), which is released during the digestion of hemoglobin by the parasite. vulcanchem.com This activation leads to the generation of highly reactive carbon-centered free radicals that alkylate and damage essential parasite proteins and other biomolecules, ultimately leading to parasite death. vulcanchem.compatsnap.com

Chemical Classification and Structural Context of Arteether and Its Desoxy Forms

Arteether (B1665780) is a semisynthetic ethyl ether derivative of dihydroartemisinin (B1670584), which is itself a reduced form of artemisinin (B1665778). who.intnih.gov The etherification of dihydroartemisinin improves its lipophilicity and, consequently, its absorption and distribution. Arteether exists as two stereoisomers, α-arteether and β-arteether, with the β-isomer being the more crystalline and often preferred form for development. who.int

In the context of mechanistic studies, the synthesis of desoxy analogues, such as 3-desoxy-arteether, is of paramount importance. The "desoxy" prefix indicates the removal of an oxygen atom. In the case of 3-desoxy-arteether, it is the crucial endoperoxide bridge that is absent, having been reduced to an epoxide. pharmgkb.org This single, yet profound, structural modification renders the molecule incapable of generating the cytotoxic free radicals believed to be responsible for the antimalarial activity. vulcanchem.com

Compound Molecular Formula Key Structural Feature Antimalarial Activity
ArtemisininC15H22O5Endoperoxide bridgePotent
ArteetherC17H28O5Endoperoxide bridge, ethyl ether groupPotent
3-Desoxy-ArteetherC17H28O4Lacks endoperoxide bridge (has an epoxide ring instead)Significantly reduced/inactive

Rationale for Investigating Desoxy Analogues in Chemical Biology and Medicinal Chemistry

Historical and Contemporary Synthesis Routes for Desoxyartemisinin Derivatives

Historically, the etherification of dihydroartemisinin (B1670584) to produce derivatives like arteether involved stringent reaction conditions. Early methods employed catalysts such as boron trifluoride etherate (BF₃-Et₂O) at elevated temperatures or p-toluenesulfonic acid (p-TsOH) in a two-step process. niscpr.res.in These conditions were often harsh and could lead to the formation of side products due to the instability of the artemisinin scaffold under strong acidic conditions. niscpr.res.in

Contemporary methods have focused on developing milder, more efficient, and stereoselective procedures. A standard modern synthesis for 3-desoxyarteether involves the reaction of dihydroartemisinin with ethanol (B145695) in the presence of a solid acid catalyst and a trialkylorthoformate. vulcanchem.com This reaction is typically stirred at room temperature for several hours. vulcanchem.com Another improved approach utilizes chlorotrimethylsilane (B32843) as a catalyst for the synthesis of dihydroartemisinin ethers, resulting in high yields of 85-90%. niscpr.res.in

Furthermore, significant effort has been directed toward using more abundant and cost-effective precursors like artemisinic acid. niscpr.res.inmdpi.com Semi-synthetic routes can convert artemisinic acid into artemisinin or its deoxo analogues. researchgate.netmdpi.com For instance, the photooxidation of an enol ether intermediate derived from artemisinic acid can yield deoxoartemisinin, which can then be further modified. mdpi.com

Overview of Synthetic Routes to Desoxyartemisinin Derivatives

PrecursorCatalyst/ReagentsKey FeaturesReference
DihydroartemisininBoron trifluoride etherate (BF₃-Et₂O)Historical method; requires stringent conditions (e.g., high temperature). niscpr.res.in
Dihydroartemisininp-Toluenesulfonic acid (p-TsOH)Historical two-step reaction; acidic conditions can be harsh. niscpr.res.in
DihydroartemisininSolid acid catalyst / TrialkylorthoformateContemporary method; milder reaction conditions (room temperature). vulcanchem.com
DihydroartemisininChlorotrimethylsilaneImproved efficiency with high yields (85-90%) for ether derivatives. niscpr.res.in
Artemisinic AcidPhotooxidation of enol ether intermediateCost-effective semi-synthesis; allows for production of deoxoartemisinin. mdpi.com

Targeted Synthesis of 3-Desoxyarteether for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. cbcs.seresearchgate.net This is achieved by systematically synthesizing and testing analogues (a series of related compounds) to identify the key structural features—known as pharmacophores—responsible for the desired biological effect. oncodesign-services.com

The targeted synthesis of 3-desoxyarteether is a prime example of an SAR investigation. The defining structural feature of active artemisinin derivatives is the 1,2,4-trioxane (B1259687) ring (endoperoxide bridge). It is widely hypothesized that the cleavage of this peroxide bond, mediated by ferrous iron (Fe²⁺) from heme, generates cytotoxic carbon-centered free radicals that are lethal to the malaria parasite. vulcanchem.com

To test this hypothesis, chemists synthesized 3-desoxyarteether, a molecule that retains the core lactone structure of arteether but lacks the crucial endoperoxide bridge. vulcanchem.com Biological testing revealed a significant reduction in the antimalarial activity of 3-desoxyarteether compared to its parent compound, arteether. vulcanchem.com This finding provides strong evidence that the peroxide bridge is essential for the mechanism of action, as its absence prevents the formation of the necessary reactive radical species. vulcanchem.com

SAR studies on the artemisinin framework are extensive, exploring modifications at various positions to enhance potency and reduce toxicity. researchgate.netclockss.org For example, the synthesis of various 10-deoxoartemisinin derivatives has been undertaken to explore how different substituents at the C-10 position affect antimalarial activity, with some novel derivatives showing greater potency than artemisinin itself. researchgate.net

Key Structural Modifications for SAR in Desoxy-Artemisinin Analogues

Compound TypeStructural ModificationPurpose / FindingReference
3-DesoxyarteetherRemoval of the endoperoxide bridgeTo confirm the essential role of the peroxide bridge for antimalarial activity. Its absence leads to a significant loss of activity. vulcanchem.com
10-Deoxoartemisinin DerivativesSubstitution at the C-10 position with various groupsTo optimize potency and other pharmacological properties. Some derivatives exhibit enhanced activity. researchgate.net
General AnaloguesSynthesis of C-10 carba-analogues, ring-contracted derivatives, fluoro derivativesAimed at producing derivatives with maximum potency and minimum toxicity. researchgate.net

Stereochemical Control and Purity Considerations in Desoxy Arteether Synthesis

The synthesis of arteether and its analogues is complicated by the presence of multiple chiral centers. The etherification of dihydroartemisinin typically produces a mixture of two diastereomers, designated as the α- and β-isomers, which differ in the stereochemistry at the newly formed ether linkage. vulcanchem.com Controlling the stereochemical outcome of this reaction is a significant challenge and a key focus of synthetic development. numberanalytics.comethz.ch

The ratio of the α- and β-isomers can be heavily influenced by the reaction conditions, including the choice of solvent and catalyst. For instance, an improved synthesis method for Deoxy Arteether was reported to produce a mixture of α and β isomers in an approximate 30:70 ratio. vulcanchem.com In the synthesis of related β-ether derivatives of dihydroartemisinin, the use of acetonitrile (B52724) as a solvent was found to afford high diastereoselectivity for the β-isomer. researchgate.net Conversely, using dichloromethane (B109758) (CH₂Cl₂) as the solvent in the synthesis of arteether has been observed to favor the formation of the epi-arteether (α-isomer) as the major product. clockss.org

Achieving high stereoselectivity is crucial, as different stereoisomers can exhibit different biological activities and metabolic profiles. Therefore, precise control over the synthesis is necessary to produce a specific, desired isomer. wikipedia.orgnih.gov

Once synthesized, ensuring the purity of the final product is paramount. Analytical techniques are employed to separate, identify, and quantify the isomeric mixture and any potential impurities. High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the estimation of arteether and artemether (B1667619). researchgate.net Since artemisinin derivatives often lack a strong UV chromophore, a derivatization step is typically required to make them visible to a UV detector. For arteether, treatment with a vanillin-sulfuric acid reagent produces a colored spot that can be quantified by densitometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool, used to confirm the structure and determine the absolute configuration and ratio of stereoisomers. vulcanchem.com

Factors Influencing Stereoselectivity in Arteether Analogue Synthesis

FactorConditionObserved OutcomeReference
SolventAcetonitrileFavors high diastereoselectivity for β-ether derivatives. researchgate.net
SolventDichloromethane (CH₂Cl₂)Favors formation of the α-isomer (epi-arteether) as the major product. clockss.org
Catalyst SystemTMSOTf / AgClO₄Used for C-10 phenoxylation of dihydroartemisinin with excellent stereoselectivity. researchgate.net

Fundamental Role of the Endoperoxide Bridge in Artemisinin-Class Antimalarial Activity

The defining structural feature of artemisinin and its derivatives, responsible for their potent antimalarial properties, is the 1,2,4-trioxane ring containing an endoperoxide bridge. wikipedia.orgseveremalaria.org This peroxide bond is paramount to the drug's mechanism of action. wikipedia.orgseveremalaria.orgmdpi.com The antimalarial activity is initiated through the cleavage of this endoperoxide bridge. wikipedia.orgfrontiersin.org This process is primarily activated by ferrous iron [Fe(II)], which is available in the form of heme released during the digestion of hemoglobin by the malaria parasite within infected red blood cells. mdpi.comdovepress.comnih.gov

The interaction with heme cleaves the peroxide bond, leading to the generation of highly reactive oxygen species (ROS) and carbon-centered free radicals. mdpi.comdovepress.comresearchgate.net These radicals are cytotoxic and act as powerful alkylating agents, damaging a wide range of susceptible parasite biomolecules, including proteins and lipids. frontiersin.orgresearchgate.net This indiscriminate alkylation of vital components disrupts essential physiological functions within the parasite, ultimately leading to its death. mdpi.comresearchgate.net An analogue of artemisinin that lacks the endoperoxide bridge, known as deoxyartemisinin (B22630), is devoid of significant antimalarial activity, confirming the essentiality of this structural motif. dovepress.com

Comparative Analysis of Biological Activity Between Arteether and 3-Desoxyarteether In Vitro

Comparative studies of arteether and its desoxy analogue, which lacks the crucial endoperoxide bridge, unequivocally demonstrate the importance of this functional group for antimalarial efficacy. In vitro studies consistently show that arteether possesses potent antimalarial activity, while 3-desoxyarteether is largely inactive.

Arteether is a semisynthetic derivative of artemisinin, developed to improve upon the parent compound's pharmacological properties. mdpi.com It demonstrates significant potency against Plasmodium falciparum in laboratory settings. For instance, studies have reported 50% inhibitory concentrations (IC50) for β-arteether in the low nanomolar range, highlighting its effectiveness. One study found the mean IC50 for β-arteether to be 1.61 nM. gorgas.gob.panih.gov Another study reported an IC50 of 3.88 nM against chloroquine-resistant isolates of P. falciparum. nih.gov In stark contrast, 3-desoxyarteether, which retains the core structure of arteether but is missing the endoperoxide bridge, is rendered inactive as an antimalarial agent. dovepress.com This stark difference in biological activity directly underscores the indispensable role of the peroxide bond.

Table 1: Comparative In Vitro Antimalarial Activity

Compound Target Organism IC50 (nM) Source
β-Arteether P. falciparum (chloroquine-resistant & sensitive) 1.61 gorgas.gob.pa, nih.gov
β-Arteether P. falciparum (chloroquine-resistant isolates) 3.88 nih.gov
Artemisinin P. falciparum (chloroquine-resistant & sensitive) 4.11 gorgas.gob.pa, nih.gov

Impact of Endoperoxide Absence on Parasitic Cellular Target Interactions

The absence of the endoperoxide bridge in 3-desoxyarteether fundamentally alters its interaction with parasitic cellular targets. The therapeutic action of arteether is characterized by widespread, promiscuous damage to parasite proteins and membranes, a direct result of the free radicals generated upon activation. wikipedia.orgnih.gov These radicals alkylate a multitude of targets in their immediate vicinity, leading to extensive cellular damage. nih.govresearchgate.net

Identified targets of activated artemisinins include the parasite's mitochondria and plasma membrane, where the drug induces depolarization through ROS production. frontiersin.orgresearchgate.net Other reported targets include enzymes involved in hemoglobin degradation and the sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6). frontiersin.orgnih.gov Activated artemisinin can also alkylate heme itself, forming adducts that inhibit the detoxification of heme into hemozoin, further contributing to parasite toxicity. nih.govmdpi.com

Because 3-desoxyarteether cannot generate these reactive radical species, it is incapable of alkylating these critical parasitic targets. vulcanchem.com It cannot induce oxidative stress, disrupt membrane potential, or inhibit essential enzymes through the same mechanism as its peroxide-containing counterpart. Therefore, the removal of the endoperoxide bridge effectively neutralizes the compound's ability to interact destructively with the cellular machinery of the malaria parasite, rendering it biologically inert as an antimalarial agent. dovepress.com

Structure Activity Relationship Sar Elucidation for Antimalarial Potency and Selectivity

Correlating the 3-Desoxy Modification with Diminished Antiplasmodial Efficacy

Further studies comparing deoxyartemisinin (B22630), a related metabolite, with clinically used derivatives like arteether (B1665780) and artemether (B1667619) have shown that while deoxyartemisinin can induce certain biological effects, it is less potent than arteether and artemether in activating specific nuclear receptors. nih.gov This suggests that the structural integrity at and around the C-3 position is crucial for the high potency characteristic of the leading artemisinin-based drugs.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Arteether and Desoxy Analogues

Direct Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on the antimalarial activity of arteether versus its 3-desoxy analogue are not extensively detailed in publicly available literature. However, broader QSAR and molecular docking studies on artemisinin (B1665778) derivatives provide a framework for understanding the impact of the 3-desoxy modification. These studies consistently highlight the importance of electronic and steric factors in determining biological activity. eurekaselect.comacs.org

A comparative molecular docking study, while focused on anti-angiogenic (anticancer) activity, provides valuable insight into the differential binding properties of arteether and deoxyarteether to a biological target, in this case, Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). iiarjournals.org This analysis reveals differences in their binding energies, which are a function of the compounds' structural and electronic features.

CompoundBinding Energy to VEGFR1 (kcal/mol)Standard Deviation
Arteether-8.600.01
Deoxyarteether-8.370.01

Table 1: Comparative binding energies of Arteether and Deoxyarteether to VEGFR1. Data sourced from a molecular docking study. iiarjournals.org

Stereoisomeric Effects on Biological Activity: Alpha and Beta Desoxyarteether Variants

The ether linkage at the C-10 position of arteether results in the formation of two diastereomers: the α- and β-isomers. In the parent compound, arteether, these stereoisomers exhibit different biological and pharmacokinetic properties. Studies comparing the antimalarial efficacy of the individual isomers against Plasmodium cynomolgi B in monkeys have shown that β-arteether has activity comparable to the commonly used 30:70 mixture of α/β arteether. researchgate.net In contrast, α-arteether alone was found to be slightly less active. researchgate.net

The pharmacokinetic profiles of the two isomers also differ significantly. The β-isomer is characterized by a longer elimination half-life and a larger volume of distribution compared to the α-isomer. nih.gov This suggests that β-arteether may be responsible for the prolonged in vivo schizontocidal activity of the drug mixture. nih.gov

Metabolic Pathways and Biotransformation of Artemisinin Derivatives: Formation and Fate of Desoxy Metabolites

Identification of 3-Desoxyarteether as a Metabolite of Arteether (B1665780) or Related Artemisinins

3-Desoxyarteether has been identified as a metabolite formed during the in vivo biotransformation of arteether. vulcanchem.com Research utilizing techniques such as thermospray mass spectrometry combined with high-performance liquid chromatography has confirmed the presence of 3-desoxyarteether among the various metabolites produced from arteether. vulcanchem.com The formation of desoxy metabolites, including deoxyartemisinin (B22630), deoxydihydroartemisinin, and 9,10-dihydrodeoxyartemisinin, is a recognized pathway in the metabolism of artemisinin (B1665778) and its derivatives. wikipedia.org These metabolites are characterized by the absence of the endoperoxide bridge, a structural feature essential for the pharmacological activity of the parent compounds. vulcanchem.comwikipedia.org Consequently, 3-desoxyarteether is considered a biologically inactive metabolite. researchgate.net

Studies have shown that while the primary metabolic route for arteether is O-deethylation to its active metabolite, dihydroartemisinin (B1670584) (DHA), the formation of minor, inactive metabolites also occurs. pharmgkb.org The identification of desoxyarteether is significant as it represents a metabolic dead-end, leading to an inactive compound and highlighting a pathway of drug inactivation.

Enzymatic Mechanisms (e.g., Cytochrome P450, Cytosolic Enzymes) in Desoxy Metabolite Formation

The formation of 3-desoxyarteether involves the reduction of the endoperoxide bridge present in the parent arteether molecule. While the precise enzymatic mechanism for this deoxygenation in vivo is not fully elucidated, it is understood to be a reductive process. researchgate.net

The initial metabolism of arteether is predominantly carried out by the cytochrome P450 (CYP) enzyme system located in the smooth endoplasmic reticulum of liver cells. wikipedia.org Specifically, CYP3A4 is the primary enzyme responsible for the O-deethylation of arteether to the active metabolite, dihydroartemisinin. wikipedia.org

The subsequent conversion to desoxy metabolites is less clearly defined but is thought to be a two-electron reduction process. researchgate.net While CYP enzymes are primarily oxidative, they can participate in reductive metabolism under certain conditions. Additionally, other enzyme systems could be involved. For instance, cytosolic enzymes like glutathione (B108866) transferases (GSTs) have been proposed to play a role in the reductive metabolism of artemisinin. researchgate.nettandfonline.com Studies have shown that artemisinin can react with glutathione (GSH) in the presence of GSTs, leading to the reduction of the drug. tandfonline.com This suggests a potential role for cytosolic reductases in the formation of desoxy metabolites.

It has also been demonstrated that the conversion of artemisinin to deoxyartemisinin can be achieved chemically through reduction with agents like zinc powder, further supporting the reductive nature of this transformation. researchgate.net

In Vitro Metabolic Stability and Biotransformation Profiling of Desoxy Analogues

The metabolic stability of a compound refers to its susceptibility to biotransformation and is a key factor in determining its pharmacokinetic profile. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to predict in vivo clearance. nih.govnuvisan.com

While extensive data exists on the metabolic stability of active artemisinin derivatives, specific information on the in vitro metabolic stability and biotransformation profiling of 3-desoxyarteether is limited. However, based on its chemical structure, 3-desoxyarteether is expected to be relatively stable compared to its parent compound. The absence of the reactive endoperoxide bridge makes it less susceptible to the iron-mediated cleavage that initiates the degradation and activity of artemisinins. vulcanchem.com

The stability of desoxyarteether offers an advantage in its synthesis and storage compared to the less stable dihydroartemisinin. vulcanchem.com Biotransformation profiling of desoxy analogues would likely reveal further metabolism through pathways such as hydroxylation at various positions on the molecule, followed by conjugation reactions like glucuronidation to facilitate excretion. wikipedia.org For example, microbial biotransformation studies of artemisinin have shown that fungi like Aspergillus niger can produce hydroxylated deoxyartemisinin derivatives. liverpool.ac.uk

Table 1: General Parameters for In Vitro Metabolic Stability Assays
ParameterDescriptionTypical Conditions
Test System Biological matrix containing metabolic enzymes.Liver microsomes, hepatocytes (cryopreserved or fresh), S9 fraction. nih.govnuvisan.com
Cofactors Required for enzymatic activity.NADPH for Phase I (CYP-mediated) reactions; UDPGA for Phase II (UGT-mediated) reactions. nih.gov
Incubation Controlled environment for the metabolic reaction.37°C in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). mdpi.com
Analysis Quantification of the parent compound over time.LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). mdpi.com
Endpoints Measures of metabolic stability.In vitro half-life (t½), intrinsic clearance (CLint). pharmgkb.orgfrontiersin.org

Comparative Metabolic Fates of Active Artemisinins and their Desoxy Derivatives

The metabolic fates of active artemisinins and their desoxy derivatives diverge significantly, primarily due to the presence or absence of the endoperoxide bridge.

Active Artemisinins (e.g., Arteether):

Activation: Undergo metabolism to a more potent, active metabolite, dihydroartemisinin (DHA), primarily through the action of CYP3A4. wikipedia.orgfrontiersin.org

Further Metabolism: DHA is then further metabolized into inactive compounds. wikipedia.org This involves hydroxylation and subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs), such as UGT1A9 and UGT2B7, to form water-soluble conjugates that are excreted in urine and feces. wikipedia.org

Pharmacological Activity: The therapeutic effect is dependent on the presence of the endoperoxide bridge, which is cleaved in the presence of iron to generate reactive oxygen species that are toxic to the malaria parasite. vulcanchem.com

Desoxy Derivatives (e.g., 3-Desoxyarteether):

Inactivity: Lacking the endoperoxide bridge, they are pharmacologically inactive as antimalarials. vulcanchem.comresearchgate.net

Metabolic endpoint: They are considered terminal, inactive metabolites of the parent drug. asm.org

Further Metabolism: While considered inactive, they can still undergo further Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolism to facilitate their elimination from the body. wikipedia.org

The rapid metabolism of active artemisinins contributes to their short elimination half-lives. pharmgkb.org In contrast, their desoxy metabolites represent a pathway of detoxification and elimination.

Table 2: Comparative Metabolic Pathways
FeatureActive Artemisinins (e.g., Arteether)Desoxy Derivatives (e.g., 3-Desoxyarteether)
Primary Metabolism O-dealkylation/hydrolysis to active Dihydroartemisinin (DHA). wikipedia.orgConsidered a metabolic end-product.
Key Enzymes CYP3A4, CYP2B6. wikipedia.orgLikely undergoes further metabolism by various CYPs and UGTs.
Key Metabolites Dihydroartemisinin (active), hydroxylated derivatives, glucuronide conjugates. wikipedia.orgHydroxylated and glucuronidated derivatives.
Pharmacological Activity Active (due to endoperoxide bridge). vulcanchem.comInactive (lacks endoperoxide bridge). vulcanchem.comresearchgate.net
Metabolic Fate Activation followed by inactivation and elimination.Inactivation and elimination.

Preclinical Pharmacological Research of 3 Desoxyarteether As a Mechanistic Probe

In Vitro Anti-Parasitic Efficacy Assessment of Desoxy Analogues (Absence or Reduction in Activity)

The defining structural feature of artemisinin (B1665778) and its active derivatives is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. nih.govnih.govdovepress.com This endoperoxide moiety is widely considered the key pharmacophore responsible for their anti-parasitic activity. nih.govnih.govdovepress.com The mechanism is thought to involve the cleavage of this bridge by intra-parasitic iron, leading to the generation of reactive oxygen species and carbon-centered radicals that damage parasite proteins and lipids, ultimately causing parasite death.

In contrast, 3-desoxyarteether is a structural analogue of arteether (B1665780) that lacks the crucial endoperoxide bridge, having an ether linkage in its place. capes.gov.br This modification results in a significant reduction or complete loss of in vitro anti-parasitic activity. Studies comparing artemisinin derivatives to their desoxy counterparts consistently demonstrate that the absence of the endoperoxide bridge renders the compound inactive against Plasmodium falciparum. capes.gov.brcapes.gov.br This lack of activity in desoxy analogues like 3-desoxyarteether provides strong evidence for the essential role of the endoperoxide bridge in the anti-parasitic action of artemisinin compounds. mdpi.com

Table 1: Comparative In Vitro Anti-Parasitic Activity

CompoundKey Structural FeatureRelative Anti-Parasitic Activity
Arteether1,2,4-trioxane ring with endoperoxide bridgeActive
3-DesoxyarteetherLacks endoperoxide bridge (ether linkage)Inactive or significantly reduced activity

Application of 3-Desoxyarteether as an Inactive Control in Cell-Based Assays

The inert nature of 3-desoxyarteether makes it an ideal negative control in cell-based assays designed to investigate the specific mechanisms of action of its active counterparts. capes.gov.br By comparing the cellular effects of arteether to those of 3-desoxyarteether, researchers can distinguish the effects directly caused by the endoperoxide bridge-mediated activity from non-specific effects.

For instance, in studies of cytotoxicity or other cellular responses, if a particular effect is observed with arteether but not with 3-desoxyarteether, it strongly suggests that the effect is dependent on the presence and activation of the endoperoxide bridge. capes.gov.br These assays can measure various cellular parameters, such as cell viability, proliferation, apoptosis, or specific signaling pathways. nih.govaccelevirdx.com The use of 3-desoxyarteether helps to ensure that the observed biological activities are not due to the general molecular structure of the sesquiterpene lactone backbone but are specifically linked to the pharmacologically active endoperoxide moiety.

Table 2: Use of 3-Desoxyarteether in Cell-Based Assays

Assay TypePurposeRole of 3-Desoxyarteether
Cytotoxicity AssayTo measure compound-induced cell deathInactive control to demonstrate that toxicity is linked to the endoperoxide bridge
Mechanism of Action StudiesTo elucidate specific cellular pathways affected by the drugNegative control to differentiate specific from non-specific cellular effects
Cell Proliferation AssayTo assess the impact of the compound on cell growthInactive control to confirm that inhibition of proliferation is a result of specific anti-parasitic action

Pharmacokinetic Profiling of Desoxy Metabolites in Preclinical Animal Models

Following administration in preclinical animal models, artemisinin derivatives like arteether undergo extensive metabolism. nih.govresearchgate.net One of the metabolic pathways involves the transformation of the parent compound into various metabolites, including desoxy derivatives. mdpi.com These metabolites are often less active or inactive compared to the parent drug. mdpi.com

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. nih.govresearchgate.netuga.edu These studies have shown that artemisinin and its derivatives are converted to a range of metabolites, including hydroxylated and glucuronidated forms. frontiersin.org The detection of desoxyartemisinin and other related desoxy metabolites in the tissues and serum of animals treated with artemisinin compounds confirms that this is a relevant metabolic pathway in vivo. mdpi.com For example, one study detected deoxyartemisinin (B22630) in the tissues and serum of rats after oral administration of pure artemisinin, indicating it is a product of liver metabolism. mdpi.com

Table 3: Pharmacokinetic Parameters of Artemisinin Metabolites in Animal Models

CompoundAnimal ModelKey Metabolic PathwayResulting Metabolites
ArtemisininRatLiver metabolism (Cytochrome P450)Deoxyartemisinin, deoxydihydroartemisinin
Dihydroartemisinin (B1670584)MouseHydroxylation, OH-dehydration, glucuronidation8-Hydroxy DHA, 4α-OH deoxy ART, 6β-OH deoxy ART

Investigations into Neurotoxicity Mechanisms Using Desoxy Analogues In Vitro

While artemisinin-based drugs are generally safe, some derivatives have been associated with neurotoxicity at high doses in animal studies. nih.govresearchgate.netnih.gov In vitro models, such as neuronal and glial cell cultures, are used to investigate the mechanisms underlying this potential neurotoxicity. nih.govresearchgate.netnih.gov

In these studies, desoxy analogues like 3-desoxyarteether serve as critical tools. Research has shown that haemin, an iron-containing molecule, can enhance the in vitro neurotoxicity of artemisinin derivatives like arteether, artemether (B1667619), and dihydroartemisinin. capes.gov.br However, haemin did not increase the neurotoxicity of 3-desoxyarteether. capes.gov.br This finding suggests that the neurotoxic effects are, at least in part, mediated by an interaction between the endoperoxide bridge and iron, leading to the production of toxic intermediates. capes.gov.br Furthermore, structure-activity relationship studies indicate that the endoperoxide bridge is a necessary, though not sufficient, component for the observed neurotoxicity. nih.govresearchgate.netnih.govasm.org The use of 3-desoxyarteether in these assays helps to confirm that the neurotoxic potential is linked to the same chemical feature responsible for the anti-parasitic activity.

Table 4: Role of Desoxy Analogues in In Vitro Neurotoxicity Studies

Cell ModelCompound TestedKey FindingImplication for Mechanism
Neuroblastoma NB2a cellsArteether, DihydroartemisininHaemin enhances dose-dependent inhibition of neurite outgrowth and cell metabolismNeurotoxicity is likely mediated by an interaction between the endoperoxide bridge and iron
Neuroblastoma NB2a cells3-DesoxyarteetherHaemin does not enhance neurotoxicityConfirms the essential role of the endoperoxide bridge in the observed neurotoxic effects

Molecular Target Identification and Validation Using Desoxy Analogues As Chemical Probes

Distinguishing Endoperoxide-Dependent from Independent Molecular Interactions

The central hypothesis for the bioactivity of artemisinins is the cleavage of the endoperoxide bridge, a feature absent in 3-desoxy-arteether. umich.eduasm.org This structural difference makes desoxy analogues ideal negative controls to differentiate biological effects stemming from the endoperoxide moiety versus those caused by the parent molecular scaffold.

Studies have consistently shown that desoxyartemisinin and its derivatives, including 3-desoxy-arteether, are devoid of significant antimalarial activity. umich.eduplos.org This lack of activity directly supports the essentiality of the endoperoxide bridge for parasite killing. pnas.orgplos.org For instance, in studies investigating the inhibition of the Plasmodium falciparum SERCA-type calcium-dependent ATPase (PfATP6), artemisinin (B1665778) effectively abolished the enzyme's activity, while desoxyartemisinin had no effect. nih.govresearchgate.net Similarly, artemisinin induces the production of reactive oxygen species (ROS) in malarial mitochondria, leading to membrane depolarization, an effect not observed with deoxyartemisinin (B22630). plos.org

When radiolabeled endoperoxides like arteether (B1665780) were used, they were found to covalently label several malarial proteins. mdpi.comnih.gov Crucially, control experiments using the inactive analogue deoxyarteether did not result in the labeling of any proteins, confirming that protein interaction was a consequence of endoperoxide activation. mdpi.comnih.gov These experiments underscore the utility of 3-desoxy-arteether and similar analogues in confirming that observed molecular events are a direct result of the endoperoxide's presence and subsequent bioactivation, rather than non-specific binding of the sesquiterpene lactone structure.

Chemical Proteomics Approaches with Inactive Desoxy Probes for Target Deconvolution

Chemical proteomics has emerged as a powerful, unbiased tool for identifying the protein targets of bioactive compounds directly within a complex biological system. nih.govcam.ac.uknih.gov This approach often utilizes activity-based protein profiling (ABPP), where a drug is modified with a "clickable" chemical handle (like an alkyne or azide (B81097) group) to create a probe. researchgate.netacs.org After treating cells with the probe, the tagged proteins can be enriched and identified using mass spectrometry. nih.gov

To refine the list of potential targets and eliminate proteins that bind non-specifically to the drug's scaffold, a control probe is essential. Inactive desoxy probes, such as deoxy-artemisinin-alkyne probes, are perfect for this role. pnas.orgresearchgate.net By comparing the proteins captured by the active, endoperoxide-containing probe with those captured by the inactive desoxy probe, researchers can identify proteins that are alkylated specifically due to the activation of the endoperoxide bridge. pnas.orgnih.gov

One such study designed alkyne and azide-functionalized artemisinin probes (P1 and P2) and their corresponding inactive deoxy control probes (CP1 and CP2). pnas.orgresearchgate.net The results demonstrated that the active probes retained significant antimalarial activity, while the deoxy controls were inactive. pnas.orgnih.gov Subsequent proteomic analysis revealed that the active probes labeled a significant number of parasite proteins, whereas labeling by the control probes was minimal. pnas.org This strategy allows for the confident identification of proteins whose alkylation is dependent on the endoperoxide function, thereby "deconvoluting" the specific targets from the background noise of non-specific interactions. researchgate.net This approach has successfully identified targets in key parasite pathways, including glycolysis, hemoglobin degradation, and antioxidant defense. nih.gov

Table 1: Comparison of Activity and Protein Labeling of Artemisinin Probes and their Desoxy Controls

Probe Type Example Probe Endoperoxide Bridge Antimalarial Activity (IC50 against P. falciparum) Protein Labeling Reference
Active Probe Alkyne Probe (P1) Present 43.86 nM Significant pnas.orgnih.gov
Inactive Control Deoxy-Alkyne (CP1) Absent Inactive Minimal / None pnas.orgnih.gov
Active Probe Azide Probe (P2) Present 30.26 nM Significant pnas.orgnih.gov
Inactive Control Deoxy-Azide (CP2) Absent Inactive Minimal / None pnas.orgnih.gov

Insights into Host and Parasite Constitutive Androstane (B1237026) Receptor (CAR) Modulation by Desoxy Forms

Beyond their direct antiparasitic effects, artemisinins have been shown to interact with host nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR, NR1I3). pharmgkb.orgnih.gov CAR is a key regulator of xenobiotic metabolism, primarily in the liver, controlling the expression of detoxification enzymes like CYP2B6 and CYP3A4. pharmgkb.orginformaticsjournals.co.in Understanding how different artemisinin forms modulate CAR is important for predicting drug-drug interactions.

Interestingly, the modulation of CAR does not appear to be strictly dependent on the endoperoxide bridge. A study analyzing the effects of various artemisinin derivatives on CAR isoforms found that deoxyartemisinin, the inactive metabolite, acted as an agonist for CAR1 and CAR3, the major isoforms. nih.gov In fact, deoxyartemisinin demonstrated a significantly stronger activation of CAR3 at the CYP2B6 reporter gene than the parent artemisinin compound. nih.gov

Table 2: Activity of Artemisinin Compounds on Human CAR Isoforms

Compound Endoperoxide Bridge Activity on CAR1/CAR3 Reference
Artemisinin Present Agonist nih.gov
Arteether Present Agonist nih.gov
Artemether (B1667619) Present Agonist nih.gov
Deoxyartemisinin Absent Agonist nih.gov
Dihydroartemisinin (B1670584) Present Weak Inverse Agonist (CAR1) nih.gov
Artesunate (B1665782) Present Weak Inverse Agonist (CAR1) nih.gov

Mechanisms of Antimalarial Drug Resistance: Insights from Desoxy Analogues

Role of Desoxy Analogues in Modeling or Understanding Resistance Phenotypes

Desoxy analogues are fundamental in elucidating the mechanism of action of artemisinin-based drugs and, consequently, in understanding resistance. The defining structural feature of artemisinins is the 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge. This bridge is essential for their antimalarial activity. In the presence of ferrous iron (Fe²⁺), liberated from the digestion of hemoglobin by the parasite, the endoperoxide bridge is cleaved, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive species are believed to be the primary cytotoxic agents, alkylating and damaging a multitude of parasite proteins and other biomolecules, leading to parasite death.

Arteether (B1665780), 3-desoxy-, which lacks this essential endoperoxide bridge, is rendered biologically inactive against malaria parasites. plos.orgresearchgate.net This inherent inactivity makes it a perfect negative control in experimental studies. When researchers aim to determine if a biological effect is truly a result of artemisinin's specific mode of action, they can compare the effects of an active compound like arteether with its inactive analogue, deoxyarteether.

For instance, studies have shown that while active artemisinin (B1665778) derivatives label numerous parasitic proteins, deoxyarteether fails to label any. nih.gov This demonstrates that the protein alkylation is a direct consequence of the activated endoperoxide bridge. Similarly, deoxyartemisinin (B22630) was found to have no inhibitory effect on the parasite's phosphatidylinositol-3-kinase (PfPI3K), a proposed target of artemisinins, unlike its active counterparts. nih.gov By using deoxyarteether to model the absence of specific antimalarial activity, researchers can confidently attribute the effects observed with active artemisinins to the cleavage of the endoperoxide bridge, thereby validating this as the core mechanism of action and the focal point of resistance mechanisms.

Genetic Mutations (e.g., K13) and their Implications for Artemisinin Activation Pathways

The primary mechanism of clinical artemisinin resistance in Plasmodium falciparum is associated with single nucleotide polymorphisms (SNPs) in the propeller domain of the Kelch 13 (K13) gene. elifesciences.orgmdpi.com These mutations are the leading cause of delayed parasite clearance observed in patients. nih.gov The prevailing hypothesis is that K13 mutations lead to a reduced rate of hemoglobin endocytosis by the parasite. elifesciences.org Since hemoglobin digestion is the main source of the heme-iron required to activate the artemisinin endoperoxide bridge, a reduction in this process leads to less drug activation and, consequently, reduced parasite killing. elifesciences.org

The study of desoxy analogues like deoxyarteether provides a crucial lens through which to understand the significance of the K13 pathway. Since deoxyarteether lacks the endoperoxide bridge, its inactivity is independent of heme-mediated activation. Therefore, the resistance mechanism conferred by K13 mutations, which specifically impairs this activation pathway, is irrelevant to the (non-)activity of deoxyarteether.

This highlights a key aspect of K13-mediated resistance: it is not a mechanism that pumps the drug out of the cell or metabolically degrades it more efficiently. Instead, it is a mechanism that specifically thwarts the drug's activation. The parasite becomes less susceptible because it creates an internal environment with lower levels of the specific catalyst (heme-iron) needed to turn the pro-drug (artemisinin) into its active, toxic form. The consistent inactivity of deoxyarteether in both K13-wild-type (sensitive) and K13-mutant (resistant) parasites underscores that the mutations specifically affect the peroxide-dependent activation pathway, providing a clear mechanistic insight into how resistance operates.

Differential Responses of Resistant Plasmodium Strains to Active vs. Desoxy Artemisinins

A hallmark of artemisinin resistance is the differential susceptibility of mutant parasite strains to active artemisinins compared to their desoxy analogues. K13-mutant P. falciparum strains exhibit significantly higher survival rates when exposed to active artemisinins, such as artesunate (B1665782) or dihydroartemisinin (B1670584) (DHA), than K13-wild-type strains. However, both resistant and sensitive strains show a uniform lack of response to inactive desoxy compounds.

Research has consistently demonstrated that deoxy-artemisinin derivatives are virtually devoid of antimalarial activity, often being hundreds of times less potent than their parent compounds with an intact peroxide bridge. nih.gov For example, comparative studies measuring the 50% inhibitory concentration (IC₅₀) show a stark contrast between active and desoxy compounds.

Table 1: Comparative In Vitro Activity of Artemisinin Analogues against P. falciparum

Compound Key Structural Feature Relative Antimalarial Activity Typical IC₅₀ Range (nM) Reference
Arteether Endoperoxide Bridge High 1.5 - 2.0 gorgas.gob.pa
Artemisinin Endoperoxide Bridge High ~4.1 gorgas.gob.pa
Dihydroartemisinin (DHA) Endoperoxide Bridge Very High 0.5 - 1.5 researchgate.net

| Arteether, 3-desoxy- | No Endoperoxide Bridge | Negligible / Inactive | >1000 | nih.gov |

This differential response is a powerful tool. In laboratory settings, such as the Ring-stage Survival Assay (RSA), which measures the viability of early-stage parasites after drug exposure, K13-mutant parasites show increased survival against active artemisinins. If these same resistant parasites were tested against deoxyarteether, the survival rate would be universally high, mirroring the results in sensitive parasites, because the compound is fundamentally non-toxic to the parasite. This differential killing effect confirms that the resistance phenotype is intrinsically linked to the chemistry of the endoperoxide bridge.

Furthermore, studies have shown that while active artemisinins induce significant depolarization of the mitochondrial membrane and production of ROS in parasites, deoxyartemisinin has no such effects, confirming its inability to generate the oxidative stress that kills the parasite. plos.org The fact that resistant parasites have evolved a mechanism to specifically counter the effects of the endoperoxide bridge—while remaining completely "susceptible" to the non-existent threat of a desoxy analogue—provides the clearest evidence of the precise molecular target of the resistance mechanism.

Advanced Analytical Chemistry Techniques for the Characterization and Quantification of Desoxy Arteether

Chromatographic Method Development (HPLC, LC-MS) for Desoxyarteether Separation and Detection

The development of selective analytical methods for artemisinin (B1665778) and its analogues presents unique challenges. These compounds are often thermally labile and lack strong ultraviolet (UV) absorbing or fluorescent chromophores, complicating their detection by common HPLC methods. nih.gov To overcome these issues, strategies such as chemical derivatization to produce UV-absorbing products or the use of more specialized detection techniques like electrochemical detection or mass spectrometry are employed. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) has become the cornerstone for analyzing desoxy arteether (B1665780). This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection. wikipedia.orgnih.gov Several methods developed for the parent compound, arteether, have demonstrated the ability to resolve it from its metabolites, including desoxy arteether. nih.gov A reversed-phase HPLC method, for instance, successfully determined arteether in plasma without interference from desoxyarteether, indicating effective chromatographic separation. researchgate.netnih.gov

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. For artemisinin derivatives, C18 reversed-phase columns are commonly used. nih.govresearchgate.netsciencescholar.us The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to ensure efficient separation and compatibility with MS detection. nih.govplos.org Isocratic or gradient elution can be applied to achieve the desired resolution within a practical run time. nih.govresearchgate.net

Given that desoxy arteether is a known metabolite of arteether, LC-MS/MS (tandem mass spectrometry) is particularly valuable. vulcanchem.com It allows for the selective monitoring of specific precursor-to-product ion transitions, which significantly enhances selectivity and sensitivity, making it possible to quantify the analyte even in complex biological matrices like plasma. nih.gov Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govresearchgate.net

Table 1: Illustrative HPLC/LC-MS Method Parameters for Desoxy Arteether Analysis

ParameterTypical ConditionPurpose
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides hydrophobic interaction-based separation. nih.gov
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Ammonium FormateAqueous component; modifier aids in ionization for MS. nih.govplos.org
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute analytes from the C18 column. nih.gov
Elution Mode Gradient or IsocraticOptimized to provide the best separation of desoxy arteether from arteether and other metabolites. nih.govresearchgate.net
Flow Rate 0.2 - 1.0 mL/minAdjusted based on column dimensions and desired run time. nih.govnih.gov
Injection Volume 5 - 20 µLVolume of sample introduced into the system.
Detector Tandem Mass Spectrometer (MS/MS)Provides high selectivity and sensitivity for quantification. nih.gov
Ionization Source ESI or APCI (Positive Mode)Generates charged ions for MS analysis; ammonium adducts [M+NH4]+ are common for artemisinins. nih.govresearchgate.net
Run Time 4 - 10 minutesA shorter run time is often desirable for high-throughput analysis. nih.gov

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The definitive identification and structural elucidation of desoxy arteether rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). medinadiscovery.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. unifap.br For desoxy arteether, ¹H NMR and two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming its constitution and, importantly, its absolute stereochemistry. vulcanchem.comresearchgate.net ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. liverpool.ac.uk Advanced 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing chemists to piece together the complete structural puzzle. researchgate.net The stereochemistry at the C-12 position of desoxy arteether, for example, has been confirmed through analysis of ¹H NMR coupling constants (J-values) and NOESY correlations. vulcanchem.com

Mass Spectrometry (MS) provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps confirm its identity. High-resolution mass spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, can determine the molecular mass with extremely high accuracy (to within a few parts per million), allowing for the unambiguous determination of the elemental formula (C₁₇H₂₈O₄ for desoxy arteether). vulcanchem.com When coupled with a separation technique (LC-MS), MS can analyze complex mixtures. wikipedia.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a structural fingerprint, enhancing the certainty of identification. nih.gov

Table 2: Expected Spectroscopic Data for Arteether, 3-desoxy-

TechniqueData TypeExpected Values/Information for Desoxy Arteether
High-Resolution MS Elemental FormulaC₁₇H₂₈O₄
Exact Mass296.1988 (Calculated for [M+H]⁺: 297.2060)
Tandem MS (MS/MS) Precursor Ion (m/z)[M+H]⁺ = 297.2 or [M+NH₄]⁺ = 314.2
Key Fragment IonsFragmentation pattern would lack ions characteristic of the peroxide bridge, distinguishing it from arteether.
¹H NMR Chemical Shifts (δ)Specific signals for ethoxy group protons, methyl groups, and methine protons within the core structure. vulcanchem.com
Coupling Constants (J)J-values between adjacent protons help determine dihedral angles and confirm relative stereochemistry. researchgate.net
¹³C NMR Chemical Shifts (δ)Resonances corresponding to the 17 carbon atoms, including carbonyl, acetal, and aliphatic carbons. liverpool.ac.uk
2D NMR (NOESY) NOE CorrelationsThrough-space correlations between protons provide critical information for assigning absolute configuration. vulcanchem.comresearchgate.net

Assay Validation and Quality Control in Research Settings for Desoxy Analogue Studies

For desoxy arteether analogue studies, particularly those involving pharmacokinetics or its use as a reference standard, the analytical methods must be rigorously validated to ensure the reliability and reproducibility of the results. vulcanchem.comdispendix.com Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. woah.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). jddtonline.info

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its parent drug (arteether), other metabolites, and matrix components. woah.org This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. dispendix.com This is confirmed by analyzing a series of standards and demonstrating a high correlation coefficient (r² > 0.99) for the calibration curve. nih.gov

Accuracy: The closeness of the test results to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation from the nominal value. dispendix.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (%RSD). dispendix.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. dispendix.com This is critical for studies measuring low levels of the metabolite.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during routine use. woah.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated to ensure sample integrity. nih.gov

In the context of desoxy analogue studies, a validated assay for desoxy arteether is essential for its use as a reference material in the quality control of arteether formulations and for accurately characterizing the metabolic profile of arteether in preclinical and clinical research. vulcanchem.com

Table 3: Typical Acceptance Criteria for Assay Validation in a Research Setting

Validation ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Mean % Bias) Within ±15% of the nominal value (±20% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interfering peaks at the analyte's retention time in blank matrix.
Analyte Stability Concentration change should be within ±15% of the initial concentration.

Future Directions and Persistent Challenges in Artemisinin Chemical Biology and Drug Discovery

Leveraging Desoxy Structures for the Rational Design of Novel Antimalarial Agents

The rational design of new and more effective antimalarial drugs hinges on a precise understanding of the pharmacophore—the essential molecular features responsible for the drug's biological activity. The study of desoxy artemisinin (B1665778) derivatives, such as Arteether (B1665780), 3-desoxy-, has been instrumental in this regard. These compounds serve as critical negative controls in research, helping to solidify the role of the endoperoxide bridge in the antimalarial action of the entire artemisinin class.

Research has conclusively shown that the absence of the endoperoxide bridge, the defining structural characteristic of Arteether, 3-desoxy-, leads to a dramatic loss of antimalarial potency. vulcanchem.comnih.gov Comparative studies have demonstrated that desoxy compounds are 100 to 300 times less potent in vitro than their corresponding peroxide-containing precursors. nih.gov This significant reduction in activity provides strong evidence for the widely accepted mechanism of action: the iron (Fe²⁺)-mediated cleavage of the endoperoxide bridge within the malaria parasite, which generates cytotoxic carbon-centered free radicals that alkylate and damage essential parasite proteins. vulcanchem.compatsnap.commdpi.com Since Arteether, 3-desoxy- lacks this bridge, it cannot generate these reactive species and is thus largely inactive against the parasite. vulcanchem.com

This definitive structure-activity relationship provides a clear directive for medicinal chemists. By confirming the indispensability of the 1,2,4-trioxane (B1259687) ring system, researchers can focus their efforts on modifying other parts of the artemisinin scaffold. The goal of these modifications is to enhance other pharmaceutically important properties, such as:

Improving bioavailability and solubility.

Overcoming existing parasite resistance mechanisms.

Fine-tuning the pharmacokinetic profile.

Therefore, the "failure" of Arteether, 3-desoxy- as an antimalarial agent is, in fact, a success for rational drug design, as it clearly delineates the essential pharmacophore that must be preserved in all future analogues.

Addressing Emerging Resistance Mechanisms through Structural Modifications

The emergence of Plasmodium falciparum resistance to artemisinin and its derivatives poses a significant threat to global malaria control efforts. The insights gained from studying inactive desoxy structures like Arteether, 3-desoxy- are fundamental to designing strategies that can circumvent these resistance mechanisms.

By unequivocally establishing the endoperoxide bridge as the non-negotiable component for parasiticidal activity, research can confidently focus on structural modifications elsewhere on the molecule. vulcanchem.comnih.gov This is crucial because it allows chemists to devise analogues that can potentially overcome resistance without altering the core mechanism of action. Strategies informed by this knowledge include:

Altering Steric and Electronic Properties: Modifying substituents on the artemisinin core can change the molecule's shape and electronic distribution. This could restore binding to a mutated target or interfere with a resistance-conferring protein.

Modulating Drug Accumulation: Changes to the molecule's lipophilicity or other physicochemical properties can affect how it is transported into and retained by the parasite, potentially bypassing efflux pumps or other resistance mechanisms.

Creating Hybrid Molecules: One advanced strategy involves linking the artemisinin scaffold (with its essential peroxide bridge) to another pharmacophore that is active against a different parasite target. This creates a multi-target drug that is harder for the parasite to develop resistance against.

In all these approaches, Arteether, 3-desoxy- serves as a constant structural benchmark, reminding designers that while peripheral modifications are key to tackling resistance, the integrity of the endoperoxide bridge must be maintained.

Interdisciplinary Research Approaches for Comprehensive Understanding of Artemisinin Analogues

A full understanding of artemisinin analogues, from their synthesis to their metabolic fate and mechanism of action, requires a deeply interdisciplinary approach. The study of Arteether, 3-desoxy- exemplifies the synergy of these different scientific fields.

Chemical Synthesis and Spectroscopy: The journey begins with organic chemistry. Synthetic methods are used to prepare desoxy derivatives, often starting from naturally derived artemisinin or its derivative dihydroartemisinin (B1670584). vulcanchem.comnih.gov Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are then essential to confirm the precise three-dimensional structure and stereochemistry of these new molecules, verifying the absence of the peroxide bridge. nih.gov

Computational Chemistry: Theoretical and computational studies, such as those using Density Functional Theory (DFT), have been employed to model the reactivity of artemisinin analogues. researchgate.net These models support the proposed iron-mediated activation mechanism by showing that the peroxide bond is the most likely site for the reaction to initiate. researchgate.net By modeling both active compounds and their inactive desoxy counterparts, these studies provide a theoretical framework that aligns with and explains the experimental biological data.

Pharmacology and Molecular Biology: In vitro and in vivo testing are used to quantify the biological activity of the compounds. nih.gov Assays using cultures of P. falciparum determine the antimalarial potency, where compounds like Arteether, 3-desoxy- show minimal effect. mdpi.com Further studies in molecular biology, such as those investigating interactions with nuclear receptors, help to build a complete picture of the compound's effects once it is metabolized in the body. nih.gov

By integrating findings from chemical synthesis, computational modeling, and biological testing, researchers can build a robust and comprehensive understanding of how subtle structural changes, like the removal of a single peroxide bond, can profoundly alter the biological function of an artemisinin analogue.

Data Tables

Table 1: Physicochemical and Biological Properties of Arteether, 3-desoxy-

PropertyValue/DescriptionSource(s)
Common Name Deoxy Arteether; Desoxyarteether A vulcanchem.comguidechem.com
Systematic Name (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-2-Ethoxydecahydro-3,6,9-trimethyl-0aH-9,10b-Epoxypyrano[4,3,2-jk] apolloscientific.co.ukbenzoxepin vulcanchem.com
CAS Number 112297-79-7 vulcanchem.com
Molecular Formula C₁₇H₂₈O₄ vulcanchem.comguidechem.com
Molecular Weight 296.41 g/mol vulcanchem.com
Appearance White to yellow solid vulcanchem.com
Antimalarial Activity Significantly reduced potency (100-300 times less active than peroxide precursors). Lacks the essential endoperoxide bridge required for generating cytotoxic free radicals. vulcanchem.comnih.gov
Biological Role A metabolite of Arteether. Identified as an agonist of the constitutive androstane (B1237026) receptor (CAR), which may influence drug-drug interactions. vulcanchem.comnih.gov

Q & A

Q. Key Citations for Further Reading :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.